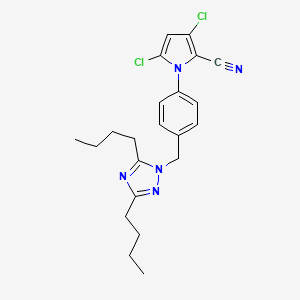

3,5-Dichloro-1-(4-((3,5-dibutyl-1H-1,2,4-triazol-1-yl)methyl)phenyl)-1H-pyrrole-2-carbonitrile

Description

3,5-Dichloro-1-(4-((3,5-dibutyl-1H-1,2,4-triazol-1-yl)methyl)phenyl)-1H-pyrrole-2-carbonitrile is a structurally complex heterocyclic compound featuring a pyrrole core substituted with two chlorine atoms at positions 3 and 5, a phenyl group at position 1 (functionalized with a triazolylmethyl moiety), and a nitrile group at position 2. The triazole ring is further substituted with two butyl groups. However, direct evidence of its specific applications or mechanistic studies is absent in the provided materials.

Properties

IUPAC Name |

3,5-dichloro-1-[4-[(3,5-dibutyl-1,2,4-triazol-1-yl)methyl]phenyl]pyrrole-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25Cl2N5/c1-3-5-7-21-26-22(8-6-4-2)28(27-21)15-16-9-11-17(12-10-16)29-19(14-25)18(23)13-20(29)24/h9-13H,3-8,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISYAGHAMNXARMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NN(C(=N1)CCCC)CC2=CC=C(C=C2)N3C(=CC(=C3C#N)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25Cl2N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrrole ring followed by the introduction of chlorine atoms and the cyano group. The triazole ring is then constructed and substituted with butyl groups.

Industrial Production Methods: In an industrial setting, the compound is likely produced through a series of controlled chemical reactions, ensuring high purity and yield. The process involves the use of specific reagents and catalysts under optimized conditions to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of derivatives with different substituents on the pyrrole or triazole rings.

Scientific Research Applications

This compound has potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure makes it a valuable candidate for the development of new pharmaceuticals, agrochemicals, and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For instance, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved would be specific to the biological system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrole- and Pyrazole-Based Carbonitriles

The compound shares structural motifs with pyrazole and pyrrole derivatives documented in pesticide and pharmaceutical research. Key comparisons include:

A. Fipronil (5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl-1H-pyrazole-3-carbonitrile)

- Core Structure : Pyrazole-3-carbonitrile vs. pyrrole-2-carbonitrile.

- Substituents : Fipronil features trifluoromethyl and sulfinyl groups, while the target compound has dichloro and triazolylmethylphenyl groups.

- Activity : Fipronil is a broad-spectrum insecticide targeting GABA receptors . The triazolyl group in the target compound may confer antifungal or antibacterial activity, analogous to triazole-containing agrochemicals.

B. Ethiprole (5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(ethylsulfinyl)-1H-pyrazole-3-carbonitrile)

- Substituent Comparison : Ethiprole’s ethylsulfinyl group contrasts with the target’s triazolylmethylphenyl group. Both compounds share halogenated aromatic systems, which enhance lipophilicity and membrane penetration .

C. 2,3-Dihydro-1H-pyrazole-4-carbonitrile Derivatives

- Core Structure : Partially saturated pyrazole vs. fully aromatic pyrrole.

- Synthesis : Synthesized via a green deep eutectic solvent (DES) system (K₂CO₃:glycerol), yielding derivatives with antioxidant (IC₅₀: 18–42 μg/mL) and antimicrobial (MIC: 8–64 μg/mL) activities . The target compound’s synthesis method is unspecified, but DES-based approaches could enhance sustainability.

Triazole-Containing Compounds

The 3,5-dibutyl-1H-1,2,4-triazole moiety in the target compound is structurally analogous to triazole fungicides (e.g., tebuconazole). However, the butyl substituents may alter steric and electronic properties compared to shorter alkyl chains in commercial triazoles.

Chlorinated Aromatic Systems

The 3,5-dichloropyrrole motif resembles chlorinated pyrrole pesticides like chlorfenapyr, which disrupt mitochondrial function. Chlorine atoms enhance stability and bioactivity by resisting metabolic degradation.

Comparative Data Table

Research Implications and Limitations

- Antioxidant Potential: The nitrile group in the target compound may act as a radical scavenger, similar to dihydropyrazole derivatives .

- Antimicrobial Activity : Triazole and chlorinated motifs suggest synergism against resistant pathogens, but empirical data are lacking.

- Synthesis Optimization : DES-mediated synthesis (as in ) could improve the target compound’s yield and purity.

Biological Activity

3,5-Dichloro-1-(4-((3,5-dibutyl-1H-1,2,4-triazol-1-yl)methyl)phenyl)-1H-pyrrole-2-carbonitrile is a complex organic compound with potential applications in pharmaceuticals and agrochemicals. Its unique structural features include a pyrrole ring, dichlorine substitutions, and a triazole moiety, which contribute to its biological activity. This article reviews the biological properties of this compound based on available literature and research findings.

Chemical Structure and Properties

The chemical formula of the compound is , with a molecular weight of 430.37 g/mol. The structure includes:

- Pyrrole Ring : Contributes to the compound's reactivity.

- Triazole Group : Known for its biological activity, particularly in antifungal and antimicrobial applications.

- Chlorine Atoms : Enhance lipophilicity and may influence binding interactions with biological targets.

The biological activity of this compound is likely mediated through its interactions with specific enzymes or receptors in biological systems. The presence of the triazole moiety suggests potential antifungal and anticancer properties due to its ability to inhibit key metabolic pathways in pathogens and cancer cells.

Antifungal Activity

Research indicates that compounds containing triazole groups exhibit significant antifungal properties. For instance, derivatives similar to this compound have been shown to inhibit fungal growth by disrupting cell membrane integrity and inhibiting ergosterol biosynthesis .

Anticancer Properties

Some studies have reported that pyrrole derivatives possess anticancer activity by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of cell proliferation and modulation of signaling pathways related to cell survival .

Anti-inflammatory Effects

Compounds similar to this structure have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokine production. For example, studies on pyrrole derivatives have shown their ability to reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin (IL)-6 in activated macrophages .

Case Studies

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 3,5-Dichloro-1-(4-((3,5-dibutyl-1H-1,2,4-triazol-1-yl)methyl)phenyl)-1H-pyrrole-2-carbonitrile, and what critical reaction parameters must be controlled?

- Methodological Answer : The compound's synthesis typically involves multi-step reactions, including copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation. Key parameters include:

- Solvent System : A 1:1 THF/water mixture ensures solubility of reactants while stabilizing intermediates .

- Catalyst Loading : Copper sulfate (0.2 equiv) with sodium ascorbate (1.0 equiv) optimizes triazole ring formation .

- Temperature and Time : 50°C for 16 hours balances reaction efficiency and side-product minimization .

- Purification : Flash chromatography (cyclohexane/ethyl acetate gradient) yields >75% purity, confirmed by TLC (Rf = 0.57 in 1:1 solvent system) .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound, and how should data discrepancies be resolved?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using deuterated chloroform (δ 7.27 ppm for 1H; δ 77.0 ppm for 13C). Discrepancies in aromatic proton integration may arise from rotamers; variable-temperature NMR can resolve ambiguities .

- HRMS : Confirm molecular ion ([M+H]+) with <1 ppm error (e.g., 363.1170 for C19H13N6F2) to validate purity .

- IR Spectroscopy : Use ATR mode to detect nitrile stretches (~2238 cm⁻¹) and triazole/pyrrole ring vibrations (1543–1625 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing side reactions during triazole-pyrrole coupling?

- Methodological Answer :

- Solvent Polarity : Replace THF with DMF to stabilize charged intermediates, reducing dimerization byproducts .

- Stoichiometry Adjustments : Increase alkyne equivalents (1.3–1.5 equiv) to drive CuAAC completion while monitoring via LC-MS .

- In Situ Monitoring : Use ReactIR to track nitrile consumption (2238 cm⁻¹) and adjust reaction time dynamically .

Q. What computational or experimental strategies can address contradictions in observed vs. predicted spectroscopic data (e.g., unexpected 19F NMR shifts)?

- Methodological Answer :

- DFT Modeling : Simulate 19F NMR chemical shifts using Gaussian09 with B3LYP/6-31G* basis set to identify conformational effects (e.g., -107.33 ppm for fluorinated aryl groups) .

- Isotopic Labeling : Introduce 15N/13C labels at triazole positions to validate coupling patterns in 2D NMR (HSQC/HMBC) .

Q. How can the compound’s bioactivity be systematically evaluated against structurally related analogs (e.g., triazole-pyrazole hybrids)?

- Methodological Answer :

- SAR Framework : Compare inhibitory activity (e.g., IC50) against kinases or microbial targets using assays from structurally related compounds (e.g., pyrazolo[3,4-d]pyrimidin-4-yl derivatives) .

- Docking Studies : Use AutoDock Vina to map interactions between the dichlorophenyl group and hydrophobic enzyme pockets .

Q. What methodologies are recommended for analyzing degradation pathways or stability under physiological conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to hydrolytic (pH 1–13), oxidative (H2O2), and photolytic (ICH Q1B) conditions, followed by LC-HRMS to identify degradants .

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 3 months; monitor nitrile hydrolysis via IR (loss of 2238 cm⁻¹ peak) .

Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?

- Methodological Answer :

- Ternary Phase Diagrams : Construct solubility profiles using ethanol/water/cyclohexane mixtures to identify co-solvent systems (e.g., 20% THF in water) .

- Hansen Solubility Parameters : Calculate HSP values (δD, δP, δH) to predict compatibility with excipients .

Theoretical and Mechanistic Questions

Q. What conceptual frameworks guide mechanistic studies of triazole-pyrrole hybrid reactivity (e.g., nucleophilic vs. electrophilic pathways)?

- Methodological Answer :

- Hammett Analysis : Correlate substituent effects (σ values) on reaction rates to determine rate-limiting steps (e.g., triazole ring opening) .

- Kinetic Isotope Effects : Compare kH/kD for C-H bond cleavage steps using deuterated analogs .

Experimental Design Considerations

Q. How can control experiments validate the role of the dibutyltriazole group in modulating biological activity?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.